molecular formula C14H18N2 B1489404 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole CAS No. 1779873-58-3

3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole

Cat. No.: B1489404
CAS No.: 1779873-58-3
M. Wt: 214.31 g/mol
InChI Key: IGLUFJPOMVFTNW-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indoles are a significant class of heterocyclic aromatic organic compounds, known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the 4,4-dimethylpyrrolidin-3-yl group. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halides, tosylates, and mesylates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives.

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole: This compound has a similar pyrrolidinyl group but differs in the heterocyclic core.

  • (4,4-Dimethylpyrrolidin-3-yl)methanol: This compound features a methanol group instead of the indole ring.

These compounds share structural similarities but exhibit different chemical and biological properties, making this compound distinct in its applications.

Properties

IUPAC Name

3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-14(2)9-15-8-12(14)11-7-16-13-6-4-3-5-10(11)13/h3-7,12,15-16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUFJPOMVFTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Reactant of Route 2
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Reactant of Route 3
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Reactant of Route 4
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Reactant of Route 5
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Reactant of Route 6
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole

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